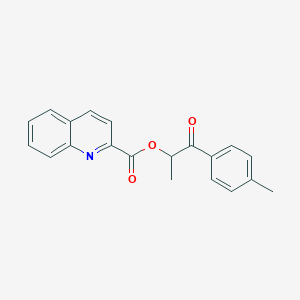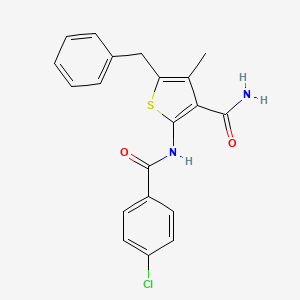![molecular formula C22H20N2OS B3997468 3-(4-METHYLPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B3997468.png)
3-(4-METHYLPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Overview
Description
3-(4-METHYLPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a quinazoline core, substituted with a 4-methylphenyl group and a 4-(methylsulfanyl)phenyl group
Preparation Methods
The synthesis of 3-(4-METHYLPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-(methylsulfanyl)aniline to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired tetrahydroquinazoline derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-METHYLPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study biological processes involving quinazoline derivatives.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The methylsulfanyl and methylphenyl groups may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinazoline derivatives with different substituents. For example:
3-(4-METHYLPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: vs. : Both compounds have a methylphenyl group, but the latter has a sulfonamide group instead of a quinazoline core.
This compound: vs. : The latter is a triphenylamine derivative with different electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methylphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-(4-methylsulfanylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-15-7-11-17(12-8-15)24-21(16-9-13-18(26-2)14-10-16)23-20-6-4-3-5-19(20)22(24)25/h3-14,21,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEOJULYAAQEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3997386.png)

![4-(3,5-dimethyl-1-piperidinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3997397.png)
![3-{[5-(1-ethyl-1H-pyrazol-3-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)pyridine](/img/structure/B3997400.png)
![N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide](/img/structure/B3997411.png)
![(2-Chlorophenyl)methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B3997417.png)

![2-(1-adamantyl)-N-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B3997438.png)
![4,4'-{[4-(diethylamino)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3997449.png)
![ethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3997450.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3997452.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide](/img/structure/B3997458.png)


